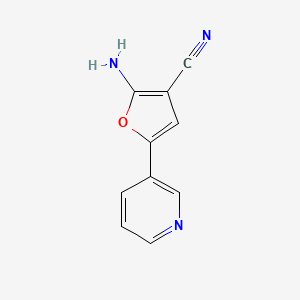

2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile

CAS No.:

Cat. No.: VC16544337

Molecular Formula: C10H7N3O

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7N3O |

|---|---|

| Molecular Weight | 185.18 g/mol |

| IUPAC Name | 2-amino-5-pyridin-3-ylfuran-3-carbonitrile |

| Standard InChI | InChI=1S/C10H7N3O/c11-5-8-4-9(14-10(8)12)7-2-1-3-13-6-7/h1-4,6H,12H2 |

| Standard InChI Key | QPBVEGPYLIZQFZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)C2=CC(=C(O2)N)C#N |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile consists of a five-membered furan ring substituted at the 2-position with an amino group () and at the 3-position with a cyano group (). The 5-position of the furan ring is fused to a pyridine moiety, introducing aromatic nitrogen heterocyclicity . This arrangement creates a planar, conjugated system that enhances stability and enables π-π stacking interactions in biological and materials contexts.

Table 1: Molecular Properties of 2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 185.18 g/mol | |

| IUPAC Name | 2-Amino-5-(pyridin-3-yl)furan-3-carbonitrile | |

| Hybridization | sp² (furan and pyridine rings) |

A notable discrepancy exists in literature: PubChem lists a pyrrole-based analogue (2-amino-5-pyridin-3-yl-1H-pyrrole-3-carbonitrile) with the formula and a molecular weight of 184.20 g/mol . This highlights the need for rigorous structural verification, as furan and pyrrole derivatives, though similar, exhibit distinct electronic and reactivity profiles.

Synthesis Methods

Multi-Step Organic Synthesis

The compound is typically synthesized via multi-step reactions starting from pyridine and furan precursors. Key steps include:

-

Cyclization: Formation of the furan ring using Thorpe–Ziegler or Friedländer reactions .

-

Functionalization: Introduction of the amino and cyano groups via nucleophilic substitution or condensation .

For example, microwave-assisted Friedländer reactions between o-amino nitriles and cycloalkanones reduce reaction times to 30 minutes with yields of 75–87% . Similar methods employ AlCl₃ as a Lewis catalyst in 1,2-dichloroethane under reflux .

Table 2: Representative Synthesis Conditions

Mechanistic Insights

Density functional theory (DFT) studies on analogous systems reveal that cyclization proceeds via Michael adduct formation, followed by intramolecular nucleophilic attack or SCN group substitution . Solvent polarity and temperature critically influence reaction pathways, with polar aprotic solvents favoring cyclization .

Applications in Materials Science

Electronic Materials

The conjugated π-system and electron-withdrawing cyano group make this compound a candidate for organic semiconductors. Theoretical studies predict a bandgap of 2.8–3.2 eV, suitable for photovoltaic applications.

Metal-Organic Frameworks (MOFs)

As a linker, the pyridine moiety coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) to form porous MOFs with high surface areas (>1000 m²/g). These MOFs show promise in gas storage and catalysis.

Future Research Directions

-

Synthetic Optimization: Scalable protocols using flow chemistry or biocatalysis.

-

In Vivo Studies: Toxicity and pharmacokinetic profiling for Alzheimer’s applications.

-

Materials Characterization: Charge-carrier mobility measurements in thin-film devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume